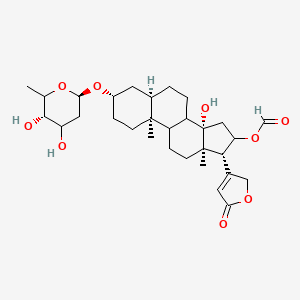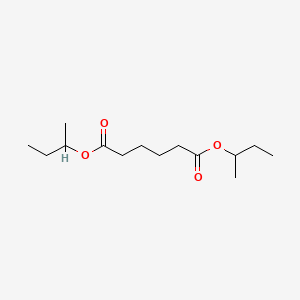
Di-sec-butyl adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-sec-butyl adipate is an organic compound with the molecular formula C14H26O4. It is an ester derived from adipic acid and sec-butyl alcohol. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of various materials, particularly in the production of plastics and synthetic rubbers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-sec-butyl adipate is typically synthesized through an esterification reaction between adipic acid and sec-butyl alcohol. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the mixture to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Adipic Acid+2sec-Butyl Alcohol→Di-sec-butyl adipate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves the following steps:
Esterification: Adipic acid and sec-butyl alcohol are mixed in a reaction vessel with a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux, allowing the reaction to proceed and water to be removed.
Separation: The reaction mixture is then cooled, and the ester product is separated from the aqueous layer.
Purification: The crude this compound is purified through distillation or other purification techniques to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Di-sec-butyl adipate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to adipic acid and sec-butyl alcohol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form adipic acid and other by-products.
Reduction: Although less common, reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Adipic acid and sec-butyl alcohol.
Oxidation: Adipic acid and other oxidation by-products.
Reduction: Sec-butyl alcohols.
Applications De Recherche Scientifique
Di-sec-butyl adipate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Employed in the formulation of certain biological assays and experiments where plasticizers are required.
Medicine: Utilized in the development of drug delivery systems and medical devices that require flexible materials.
Industry: Commonly used in the manufacturing of coatings, adhesives, and sealants to enhance flexibility and durability.
Mécanisme D'action
The primary mechanism by which di-sec-butyl adipate exerts its effects is through its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in materials that are more pliable and less brittle.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-n-butyl adipate: Another ester of adipic acid, but with n-butyl alcohol instead of sec-butyl alcohol.
Diisobutyl adipate: An ester of adipic acid with isobutyl alcohol.
Uniqueness
Di-sec-butyl adipate is unique due to the branching in the sec-butyl groups, which can impart different physical properties compared to its straight-chain counterparts. This branching can affect the compound’s solubility, melting point, and plasticizing efficiency, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
38447-22-2 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
dibutan-2-yl hexanedioate |
InChI |
InChI=1S/C14H26O4/c1-5-11(3)17-13(15)9-7-8-10-14(16)18-12(4)6-2/h11-12H,5-10H2,1-4H3 |
Clé InChI |
MIICPMNQUSMWGD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)CCCCC(=O)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


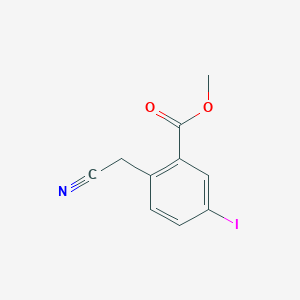
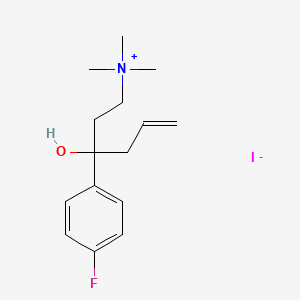
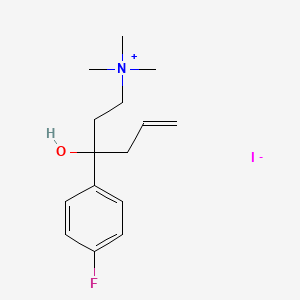

![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
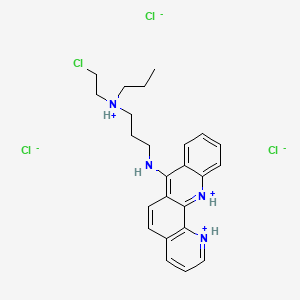
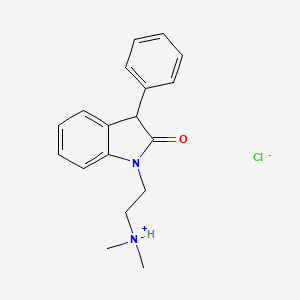
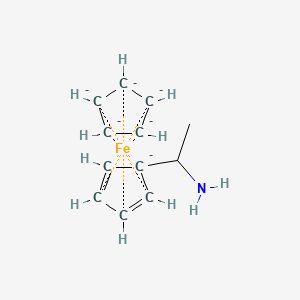
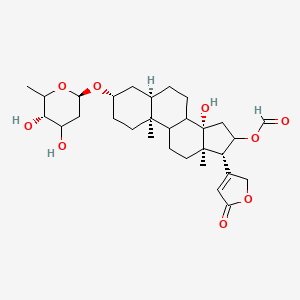
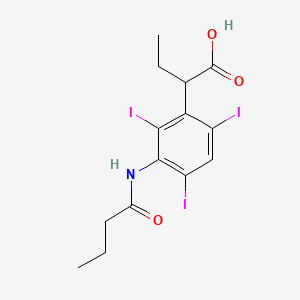
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)

